![molecular formula C10H19NO2 B13227141 2-[1-(Aminomethyl)cycloheptyl]-2-hydroxyacetaldehyde](/img/structure/B13227141.png)
2-[1-(Aminomethyl)cycloheptyl]-2-hydroxyacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Aminomethyl)cycloheptyl]-2-hydroxyacetaldehyde is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a cycloheptyl ring, along with a hydroxyacetaldehyde moiety. It is primarily used for research purposes and has various applications in scientific studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cycloheptyl]-2-hydroxyacetaldehyde typically involves the reaction of cycloheptanone with formaldehyde and ammonia. The reaction conditions include:
Cycloheptanone: Starting material
Formaldehyde: Reactant
Ammonia: Reactant
Reaction Temperature: Typically conducted at room temperature
Solvent: Often carried out in an aqueous medium
The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic route mentioned above can be scaled up for larger production if necessary.
化学反应分析
Types of Reactions
2-[1-(Aminomethyl)cycloheptyl]-2-hydroxyacetaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of cycloheptanone derivatives or carboxylic acids.
Reduction: Formation of cycloheptanol derivatives.
Substitution: Formation of substituted cycloheptane derivatives.
科学研究应用
2-[1-(Aminomethyl)cycloheptyl]-2-hydroxyacetaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[1-(Aminomethyl)cycloheptyl]-2-hydroxyacetaldehyde involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyacetaldehyde moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
[1-(Aminomethyl)cycloheptyl]acetic acid: Similar structure with an acetic acid moiety instead of hydroxyacetaldehyde.
2-[1-(Aminomethyl)cyclohexyl]acetic acid hydrochloride: Contains a cyclohexyl ring instead of a cycloheptyl ring.
Uniqueness
2-[1-(Aminomethyl)cycloheptyl]-2-hydroxyacetaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications .
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
2-[1-(aminomethyl)cycloheptyl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C10H19NO2/c11-8-10(9(13)7-12)5-3-1-2-4-6-10/h7,9,13H,1-6,8,11H2 |
InChI 键 |
KFGSHTNMCPIDGT-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)(CN)C(C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


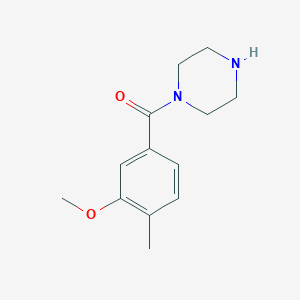
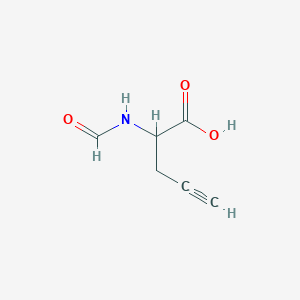
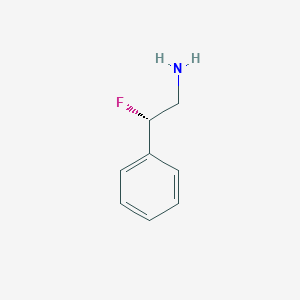
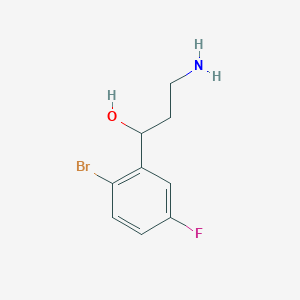
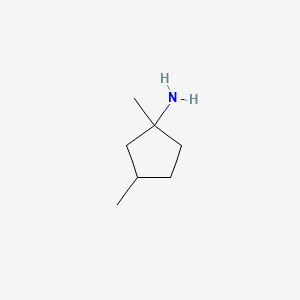
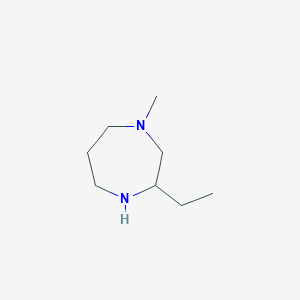
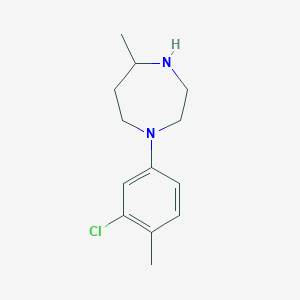
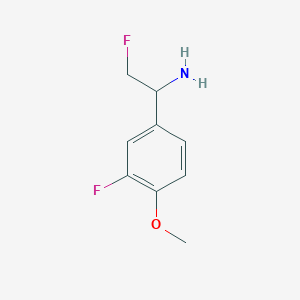
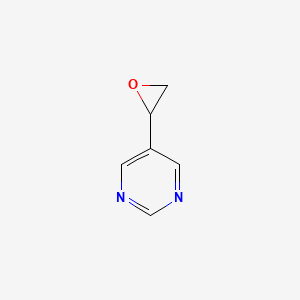
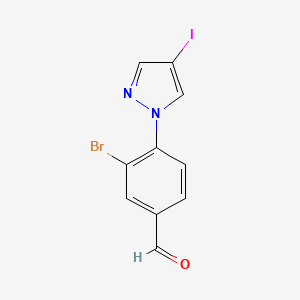
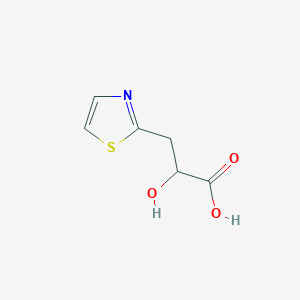
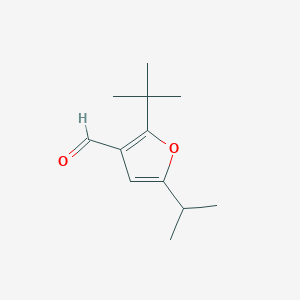

![N-(Propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide](/img/structure/B13227160.png)
